The synthesis of (S)-Nisoldipine involves several key steps:
(S)-Nisoldipine has a complex molecular structure characterized by the following:
The stereochemistry of (S)-Nisoldipine is crucial for its biological activity, as the specific arrangement of atoms influences its interaction with calcium channels.
(S)-Nisoldipine undergoes various chemical reactions relevant to its pharmacological activity:
The mechanism of action for (S)-Nisoldipine primarily involves:
(S)-Nisoldipine exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
(S)-Nisoldipine is primarily used in clinical settings for:
(S)-Nisoldipine ((S)-3,5-dimethyl 4-(2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is a second-generation dihydropyridine (DHP) calcium channel blocker characterized by a chiral center at the C4 position of the dihydropyridine ring. This asymmetric carbon arises from the ester substituents at the 3- and 5-positions, leading to two enantiomers with distinct pharmacological profiles [1] [9]. The (S)-configuration adopts a "boat-like" conformation in the dihydropyridine ring, stabilized by intramolecular hydrogen bonding between the N1-H group and carbonyl oxygen of the ortho-nitro substituent. This conformation optimizes spatial orientation for receptor binding [9]. Spectroscopic analyses reveal key structural features:
Table 1: Spectroscopic Signatures of (S)-Nisoldipine
Technique | Key Signals | Structural Implication |
---|---|---|
¹H-NMR | δ 2.32 (s, 6H, CH₃), δ 5.05 (s, 1H, C4-H) | Methyl groups and chiral center proton |
IR | 1695 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂) | Ester and nitro functional groups |
UV-Vis | λₘₐₓ 237 nm (ε = 12,500) | Dihydropyridine π→π* transition |
Conformational dynamics assessed via temperature-dependent NMR show restricted rotation of the ortho-nitro phenyl group below −20°C, confirming steric constraints influencing receptor binding [9].
The synthesis of enantiopure (S)-nisoldipine employs stereocontrolled strategies to overcome challenges in differentiating prochiral ester groups:
Table 2: Stereoselective Synthesis Methods for (S)-Nisoldipine
Method | Key Reagent/Catalyst | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Chiral Auxiliary | (R)-Pantolactone | 68 | 95 | [9] |
Organocatalysis | Hydroquinine Derivative | 82 | 89 | [9] |
Copper Catalysis | Cu(II)-Bisoxazoline Complex | 75 | 92 | [9] |
Enzymatic Resolution | Candida antarctica Lipase B | 40* | 85 | [9] |
*Yield after kinetic resolution.
Enantioselectivity profoundly impacts calcium channel binding and vasodilatory activity:
Table 3: Pharmacological Comparison of Nisoldipine Enantiomers
Parameter | (S)-Nisoldipine | (R)-Nisoldipine | Ratio (S/R) |
---|---|---|---|
Calcium Channel IC₅₀ | 0.15 nM | 7.5 nM | 50 |
Vasodilation EC₅₀ (Aorta) | 1.1 nM | 110 nM | 100 |
Oral Bioavailability (Human) | 32% | 45% | 0.7 |
Hypertensive Dose (Rat) | 0.1 mg/kg | 5 mg/kg | 50 |
(S)-Nisoldipine displays complex solid-state behavior with implications for dissolution and bioavailability:
Table 4: Solid-State Properties of (S)-Nisoldipine Polymorphs
Property | Form A | Form B |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P2₁ | P2₁2₁2₁ |
Density (g/cm³) | 1.31 | 1.28 |
Solubility (25°C, mg/mL) | 12.5 | 14.9* |
Melting Point | 158°C | 152°C |
Stability (t₁/₂, pH 7.4) | 8 hours | 6 hours |
*Metastable at 25°C.
Conclusion(S)-Nisoldipine exemplifies the critical role of chirality in cardiovascular drug efficacy. Its stereoselective synthesis, enantiomer-specific pharmacology, and polymorph-dependent stability underscore the necessity for rigorous chemical characterization in optimizing therapeutic outcomes. Future research should address scalable catalytic asymmetric synthesis and stabilization of the preferred polymorph to enhance clinical utility.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0